molecular formula C11H14N2O3S2 B056244 N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide CAS No. 120181-23-9

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide

Cat. No. B056244
M. Wt: 286.4 g/mol
InChI Key: SEMBQAAHUGDVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide, also known as MTS-HOT, is a fluorescent probe that has been widely used in scientific research. It is a sulfonamide derivative of the benzothiazole family and has unique properties that make it an excellent tool for studying biological systems.

Mechanism Of Action

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is a fluorescent probe that works by binding to specific targets in biological systems. It has a high affinity for thiol groups, which are present in many proteins and enzymes. When N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide binds to a thiol group, it undergoes a change in fluorescence intensity, which can be detected and measured.

Biochemical And Physiological Effects

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is easily metabolized and excreted from the body.

Advantages And Limitations For Lab Experiments

The advantages of using N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used in a wide range of biological systems and has a low toxicity profile. However, one limitation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is that it requires specialized equipment and expertise to use effectively. Additionally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

There are many future directions for the use of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in scientific research. One potential application is in the development of new drugs that target specific proteins and enzymes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to screen large libraries of compounds for their ability to bind to these targets. Another potential application is in the study of intracellular signaling pathways, which are involved in many cellular processes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to monitor changes in these pathways in real-time, providing valuable insights into their regulation and function. Finally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. By targeting specific biomolecules in these diseases, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could help to improve early detection and treatment.

Synthesis Methods

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide to yield N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide.

Scientific Research Applications

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has been extensively used in scientific research as a fluorescent probe for various applications. It has been used to study protein-protein interactions, enzyme activity, and intracellular pH changes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has also been used to monitor the release of neurotransmitters and to investigate the mechanism of action of drugs.

properties

CAS RN

120181-23-9

Product Name

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13)

InChI Key

SEMBQAAHUGDVKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C

synonyms

Methanesulfonamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Origin of Product

United States

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